4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid

説明

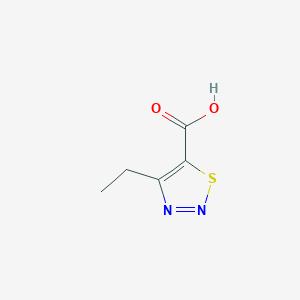

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C5H6N2O2S. It is part of the thiadiazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of a thiadiazole ring, which consists of sulfur and nitrogen atoms, and a carboxylic acid group attached to the ring .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The thiadiazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

科学的研究の応用

Antimicrobial Activity

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid has demonstrated noteworthy antimicrobial properties. A study indicated that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 4-Ethyl-1,2,3-thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 15 | Staphylococcus aureus | 1.95 µg/mL |

| 15 | Enterococcus faecalis | 15.62 µg/mL |

| 15 | Escherichia coli | 125 µg/mL |

| 15 | Pseudomonas aeruginosa | No significant activity |

The compound's effectiveness against Staphylococcus aureus was particularly pronounced, with MIC values significantly lower than those of standard antibiotics like nitrofurantoin .

Antiviral Properties

Research has shown that certain derivatives possess antiviral activity against viruses such as Tobacco Mosaic Virus (TMV). For instance, a derivative exhibited a curative rate of 54.1% at a concentration of 500 µg/mL, demonstrating potential as a protective agent in plant virology .

Herbicidal Activity

The compound has been explored for its herbicidal properties. A patent describes its use in formulations aimed at improving weed control technology without damaging crops such as rice and maize. The results indicated effective control of weeds like Echinochloa and Setaria while leaving the crops unharmed .

Table 2: Herbicidal Efficacy of this compound

| Crop Type | Weed Type | Application Rate (L/ha) | Result |

|---|---|---|---|

| Rice | Echinochloa | 500 | Weeds destroyed |

| Maize | Setaria | 500 | Crops undamaged |

Several studies have documented the effectiveness of this compound in various applications:

- Antimicrobial Studies : A series of derivatives were tested against multiple bacterial strains, with some showing significantly lower MIC values compared to traditional antibiotics .

- Herbicidal Formulations : Field trials demonstrated the compound's ability to selectively control weeds while preserving crop integrity, highlighting its potential for agricultural use .

作用機序

The mechanism of action of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, leading to cell death. The compound may also interact with other biological pathways, depending on its specific application .

類似化合物との比較

Similar Compounds

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

- 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

- 4-Amino-1,2,3-thiadiazole-5-carboxylic acid

Uniqueness

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is unique due to its ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and amino counterparts, the ethyl group may provide different steric and electronic effects, leading to distinct properties and applications .

生物活性

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid (ETDCA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of ETDCA, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

ETDCA is characterized by the molecular formula and a molecular weight of 158.18 g/mol. The compound features a thiadiazole ring with two nitrogen atoms and one sulfur atom, along with a carboxylic acid functional group at the fifth position and an ethyl group at the fourth position. This unique structure contributes to its chemical reactivity and biological properties.

Overview

Research indicates that ETDCA exhibits promising antimicrobial activity against various pathogens, particularly Gram-positive bacteria. Its mechanism of action is believed to involve the inhibition of bacterial enzymes, leading to cell death.

Case Studies

-

Antibacterial Studies :

- A study demonstrated that ETDCA showed significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL .

- Comparative analysis with similar compounds indicated that ETDCA's ethyl group enhances its reactivity compared to methyl or phenyl derivatives, leading to distinct antimicrobial efficacy.

- Antifungal Activity :

The biological activity of ETDCA is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism, which is crucial for their survival and replication.

- Cell Membrane Disruption : Preliminary studies suggest that ETDCA may disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and subsequent cell death.

Comparative Analysis with Related Compounds

To understand the unique properties of ETDCA, it is essential to compare it with other thiadiazole derivatives.

| Compound Name | Antimicrobial Activity (MIC) | Notable Features |

|---|---|---|

| This compound | 1.95–15.62 µg/mL | Enhanced activity due to ethyl group |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 10–20 µg/mL | Lower activity compared to ETDCA |

| 4-Amino-1,2,3-thiadiazole-5-carboxylic acid | 5–25 µg/mL | Exhibits anti-inflammatory properties |

Potential Therapeutic Applications

The ongoing research into ETDCA suggests several potential therapeutic applications:

- Antimicrobial Agent : Given its effectiveness against resistant strains of bacteria, ETDCA could be developed further as an antimicrobial agent in clinical settings.

- Anti-inflammatory Properties : Preliminary findings indicate that ETDCA may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

- Drug Development : The compound serves as a scaffold for synthesizing new derivatives aimed at enhancing biological activity and reducing toxicity .

特性

IUPAC Name |

4-ethylthiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-3-4(5(8)9)10-7-6-3/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKZWNGODJNQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407148 | |

| Record name | 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183302-40-1 | |

| Record name | 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。